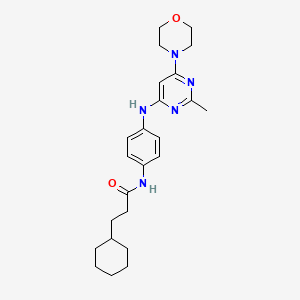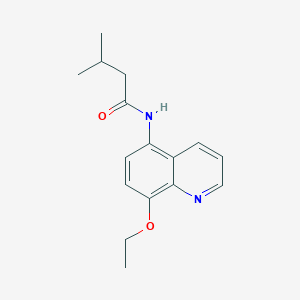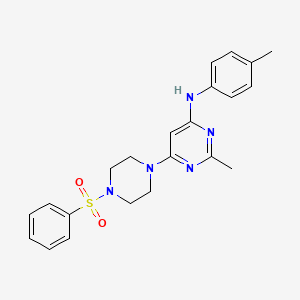
3-cyclohexyl-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclohexyl-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)propanamide is a complex organic compound that features a cyclohexyl group, a morpholinopyrimidine moiety, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the morpholinopyrimidine intermediate, followed by coupling with the appropriate amine and cyclohexyl groups under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-cyclohexyl-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions provide insights into its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-cyclohexyl-N-(4-((2-methyl-6-piperidinopyrimidin-4-yl)amino)phenyl)propanamide
- 3-cyclohexyl-N-(4-((2-methyl-6-pyrrolidinopyrimidin-4-yl)amino)phenyl)propanamide
Uniqueness
Compared to similar compounds, 3-cyclohexyl-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)propanamide exhibits unique structural features that may contribute to its distinct biological activities and chemical reactivity. The presence of the morpholinopyrimidine moiety, in particular, can influence its binding properties and overall stability.
Properties
Molecular Formula |
C24H33N5O2 |
|---|---|
Molecular Weight |
423.6 g/mol |
IUPAC Name |
3-cyclohexyl-N-[4-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]propanamide |
InChI |
InChI=1S/C24H33N5O2/c1-18-25-22(17-23(26-18)29-13-15-31-16-14-29)27-20-8-10-21(11-9-20)28-24(30)12-7-19-5-3-2-4-6-19/h8-11,17,19H,2-7,12-16H2,1H3,(H,28,30)(H,25,26,27) |
InChI Key |
LZNGUZROQDRZFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NC(=O)CCC4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-dimethylphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11324179.png)
![2-(3,4-dimethylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11324187.png)
![2-[2,2-dimethyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]-N-[4-(propan-2-yloxy)benzyl]ethanamine](/img/structure/B11324207.png)

![7-chloro-N-[5-(3,5-dimethylbenzyl)-1,3-thiazol-2-yl]-9-methoxy-1-benzoxepine-4-carboxamide](/img/structure/B11324209.png)
![4-(benzylsulfanyl)-1-cyclohexyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11324212.png)
![5-fluoro-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11324225.png)
![3-chloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]benzamide](/img/structure/B11324232.png)
![5-[(4-chlorophenyl)sulfanyl]-2-[(4-methylbenzyl)sulfanyl]-N-(pyridin-3-yl)pyrimidine-4-carboxamide](/img/structure/B11324238.png)
![N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-2-propoxybenzamide](/img/structure/B11324239.png)
![2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B11324249.png)

![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-phenoxyacetamide](/img/structure/B11324254.png)
![{4-[2-Phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}(thiophen-2-yl)methanone](/img/structure/B11324258.png)
